![molecular formula C14H24 B13778906 2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene CAS No. 61685-34-5](/img/structure/B13778906.png)
2-Butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylbornene is an organic compound belonging to the class of alkenes It is characterized by the presence of a butyl group attached to the bornene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylbornene typically involves the use of organolithium reagents. One common method starts with d-camphor 2,4,6-triisopropylbenzenesulfonylhydrazone. The process involves the following steps :
-
Formation of the Intermediate:
- In a 500-mL Erlenmeyer flask, 66.0 g of 2,4,6-triisopropylbenzenesulfonylhydrazide and 30.4 g of d-camphor are dissolved in 100 mL of freshly distilled acetonitrile.
- 20.0 mL of concentrated hydrochloric acid is added, and the solution is stirred overnight.
- The resulting white crystals are collected by suction filtration and dissolved in dichloromethane.
-
Formation of 2-Butylbornene:
- In a 1-L, three-necked flask, 40.0 g of the intermediate is dissolved in hexane and tetramethylethylenediamine.
- The solution is cooled to approximately -55°C, and 158 mL of 1.29 M sec-butyllithium is added.
- The mixture is stirred, and then 15.2 g of butyl bromide is added.
- The reaction mixture is stirred at room temperature overnight, and the product is isolated by distillation.
Industrial Production Methods: Industrial production methods for 2-Butylbornene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of flow microreactors has been explored to improve the efficiency and control of the reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Butylbornene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Butylbornene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butylbornene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- 2-Methylbornene
- 2-Ethylbornene
- 2-Propylbornene
Comparison: 2-Butylbornene is unique due to its specific butyl group, which imparts distinct reactivity and properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
CAS No. |
61685-34-5 |
|---|---|
Molecular Formula |
C14H24 |
Molecular Weight |
192.34 g/mol |
IUPAC Name |
2-butyl-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C14H24/c1-5-6-7-12-10-11-8-9-14(12,4)13(11,2)3/h10-11H,5-9H2,1-4H3 |
InChI Key |
KWSSUXIEHAITGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2CCC1(C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


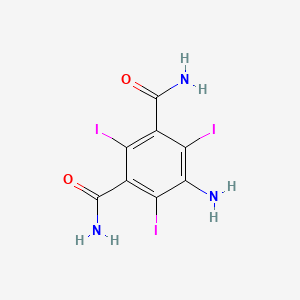

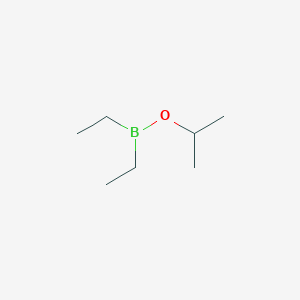
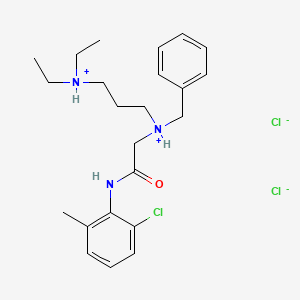
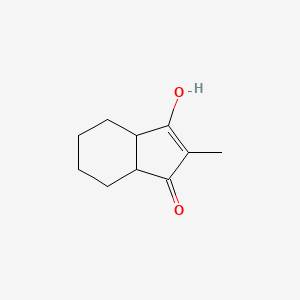
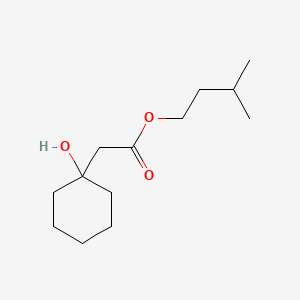
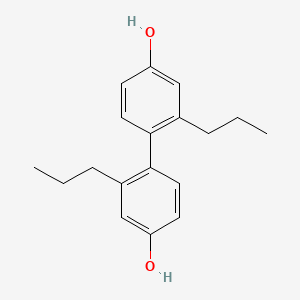
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
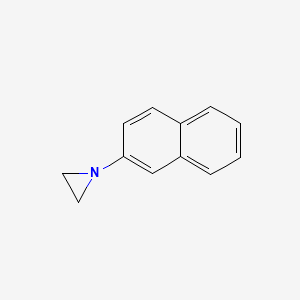

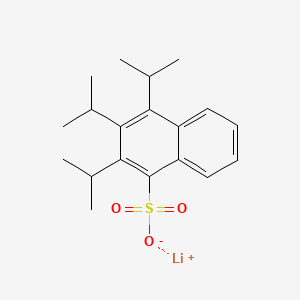
![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)

![[Hydroxy-(4-methylphenoxy)phosphoryl]formic acid](/img/structure/B13778911.png)
